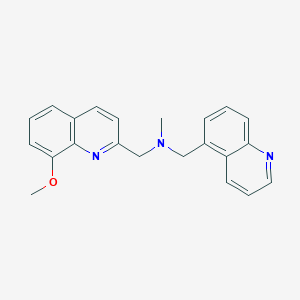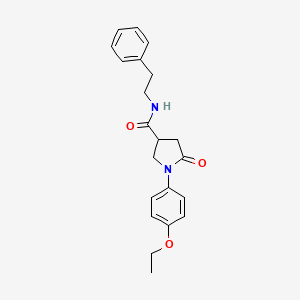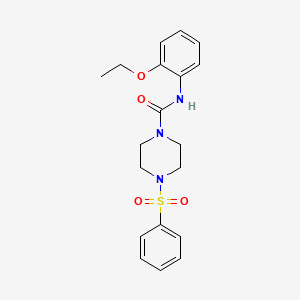![molecular formula C13H24N2O3 B5326342 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as BMS-204352, is a small molecule inhibitor that targets the hepatitis C virus (HCV) NS5A protein. HCV is a major cause of liver disease and affects millions of people worldwide. The development of effective therapies for HCV is a major research area, and BMS-204352 is one of the promising candidates.
Wirkmechanismus
The NS5A protein is essential for the replication of HCV, and 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride targets this protein by binding to a specific domain called the dimerization interface. This binding disrupts the function of NS5A, leading to the inhibition of viral replication.
Biochemical and physiological effects:
This compound has been shown to have potent antiviral activity against HCV in vitro. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride is its specificity for the NS5A protein, which makes it a promising candidate for the development of HCV therapies. However, the use of this compound in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
1. Evaluation of the safety and efficacy of 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride in humans.
2. Development of combination therapies using this compound and other HCV inhibitors.
3. Investigation of the mechanism of action of this compound and its interaction with the NS5A protein.
4. Optimization of the synthesis method of this compound to reduce the cost and increase the yield.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo.
6. Development of new analogs of this compound with improved potency and selectivity.
7. Investigation of the potential of this compound for the treatment of other viral infections.
Synthesemethoden
The synthesis of 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzonitrile, followed by the reaction with 2-(2-methoxyethoxy)acetic acid to form the intermediate compound. The final product is obtained by reacting the intermediate with 1,2-diaminocyclohexane and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its antiviral activity against HCV. In vitro studies have shown that this compound inhibits the replication of HCV by targeting the NS5A protein. In addition, this compound has been shown to have synergistic effects with other HCV inhibitors, such as interferon and ribavirin.
Eigenschaften
IUPAC Name |
1-(2,9-diazaspiro[4.5]decan-2-yl)-2-(2-methoxyethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-17-7-8-18-9-12(16)15-6-4-13(11-15)3-2-5-14-10-13/h14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTMQHVILGNXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)N1CCC2(C1)CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)


![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)

![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)